Testosterone glucuronide Testosterone glucuronide Testosterone 17-glucosiduronic acid is a steroid glucosiduronic that is testosterone carrying a glucosiduronic acid residue at position 17. It has a role as a human metabolite. It is a 3-oxo steroid, a beta-D-glucosiduronic acid, an enone and a steroid glucosiduronic acid. It derives from a testosterone. It is a conjugate acid of a testosterone 17-O-(beta-D-glucuronide)(1-).
Testosterone glucuronide is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 16996-33-1
VCID: VC0174853
InChI: InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
SMILES: CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C
Molecular Formula: C25H36O8
Molecular Weight: 464.55

Testosterone glucuronide

CAS No.: 16996-33-1

Cat. No.: VC0174853

Molecular Formula: C25H36O8

Molecular Weight: 464.55

* For research use only. Not for human or veterinary use.

Testosterone glucuronide - 16996-33-1

Specification

CAS No. 16996-33-1
Molecular Formula C25H36O8
Molecular Weight 464.55
IUPAC Name (2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
SMILES CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C

Introduction

Metabolism and Formation

Testosterone undergoes extensive metabolism by multiple enzymes in the liver and extrahepatic organs. The majority of testosterone is eliminated in urine as glucuronide metabolites. The primary enzymes responsible for testosterone glucuronidation are:

  • UDP-glucuronosyltransferases (UGTs), particularly UGT2B17 and UGT2B15

  • Hydroxysteroid dehydrogenases (HSDs)

  • 5α-reductase

  • Sulfotransferases (SULTs)

Among these, UGT2B17 plays a particularly significant role in testosterone glucuronidation. This enzyme is highly selective and efficient for testosterone conjugation and shows increasing expression along the intestinal tract . The glucuronidation process involves the addition of glucuronic acid to testosterone, creating a more polar compound that can be more readily excreted.

Transport Mechanisms

The transport of testosterone glucuronide metabolites is a critical process affecting their disposition in the body. Recent research has identified the key transporters involved in TG elimination from liver, intestine, and kidney.

Primary Transporters

Using vesicular transport assays with recombinant human transporters, research has identified that TG and other testosterone glucuronide metabolites are primarily substrates of:

  • MRP2 (Multidrug Resistance-associated Protein 2)

  • MRP3 (Multidrug Resistance-associated Protein 3)

Lower levels of transport were also observed with MDR1 (P-glycoprotein) and BCRP (Breast Cancer Resistance Protein) vesicles .

Tissue-Specific Transport

The transport mechanisms for TG vary across different tissues:

  • Liver: TG is mainly transported by MRP2, which is located on the canalicular membrane of hepatocytes and facilitates excretion into bile. This suggests a potential role for enterohepatic recirculation in regulating circulating active androgens after deconjugation in the gut .

  • Intestine: MRP3 appears to be the primary contributor to the efflux of testosterone glucuronides in the intestine .

  • Kidney: TG is preferentially effluxed by MRP2 in the kidney, facilitating urinary excretion .

Transport Kinetics

Transport kinetic analyses have revealed higher intrinsic clearances of TG by MRP2 and MRP3 compared to other glucuronide metabolites like DHTG, AG, and EtioG. Notably, MRP3 exhibited higher affinity for the transport of these glucuronides than MRP2 .

Analytical Methods for Detection

Several analytical methods have been developed for the detection and quantification of testosterone glucuronide in biological samples, particularly urine.

LC-MS/MS Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for analyzing TG. These methods can detect both glucuronide (G) and sulfate (S) conjugates of androgens with high sensitivity and specificity.

Table 1. LC-MS/MS Parameters for Testosterone Glucuronide Detection

MetabolitePrecursor ion (m/z)Product Ion(s) (m/z)DP (V)CE (eV)LLOQ (ng/mL)
Testosterone glucuronide (TG)465.2289, 271, 253, 109, 977025, 30, 35, 40, 350.5
Testosterone glucuronide-d3*468.2292, 274, 256, 109, 977025, 30, 35, 40, 35-

*deuterated internal standard

The LC-MS/MS methods typically achieve lower limits of quantification (LLOQ) of 0.5 ng/mL for TG, with accuracy and precision within 20% across different runs .

Immunoassay Methods

Enzyme-linked immunosorbent assay (ELISA) kits have been developed for measuring testosterone glucuronide in urine samples. These assays provide an alternative to mass spectrometry-based methods for certain applications.

Table 2. Performance Characteristics of TG ELISA Assay

Dilution FactorConcentration (ng/ml)Dilutional Linearity (%)
1:160137.7100
1:320117.685
1:640116.585
1:1,280112.682
1:2,560130.995

Extraction Methods

Specialized methods have been developed for isolating testosterone glucuronide from biological matrices:

  • Molecularly imprinted solid-phase extraction (MISPE) has been applied for the direct extraction of TG from urine samples. This approach uses molecularly imprinted polymers (MIPs) that show high selectivity for TG .

Clinical and Pharmaceutical Significance

Biomarker Applications

Testosterone glucuronide serves as an important biomarker in several clinical contexts:

  • UGT2B17 Activity: The ratio of testosterone glucuronide to androsterone glucuronide (TG/AG) has been proposed as a urinary biomarker for UGT2B17 enzyme activity. This is particularly relevant for predicting interindividual variability in glucuronidation of UGT2B17 substrates .

  • Developmental Changes: UGT2B17 exhibits a unique ontogeny profile characterized by a dramatic increase in hepatic protein expression from prepubertal age to adulthood. Urinary TG/AG ratio is significantly associated with age, sex, and copy number variation (CNV), consistent with the developmental trajectory of UGT2B17 protein expression .

Enterohepatic Circulation

The transport of testosterone glucuronide metabolites plays a critical role in the enterohepatic circulation of testosterone. Studies using radioactive testosterone have shown that most biliary testosterone metabolites exist as glucuronides . In the gastrointestinal lumen, these glucuronide metabolites can be deconjugated by bacterial β-glucuronidases, leading to increased half-life of testosterone .

This phenomenon highlights the importance of gut microbiota in regulating circulating testosterone levels. Research in mice has demonstrated that animals with normal microbiota had higher circulating levels of testosterone compared to mice without gut microbiota .

Role in Doping Control

Detection Challenges

Testosterone misuse remains a challenging task for doping control laboratories since testosterone is a naturally occurring hormone detectable in all doping control urine samples . To facilitate testosterone excretion into urine, it is metabolically converted to testosterone glucuronide, which has substantially increased water solubility .

Genetic Variations

A significant challenge in testosterone doping detection relates to genetic variations affecting TG formation. Depending on an individual's genotype, the transformation of testosterone to TG can be impaired, resulting in very low concentrations of testosterone glucuronide in urine even after administration of significant amounts of the drug .

The UGT2B17 del/del genotype, characterized by a deletion in the UGT2B17 gene, significantly reduces the ability to produce TG. This genetic variation makes routine strategies to disclose testosterone doping inapplicable to athletes with this particular genetic constitution. Depending on geographic/ethnic origin, up to 70% of individuals may produce very low urinary concentrations of TG .

Despite this limitation in routine screening methods, confirmatory analysis based on carbon isotope ratio determinations remains a viable option for detecting testosterone misuse in individuals with the del/del genotype .

Future Research Directions

Current research is focusing on alternative markers and strategies to enhance sports drug testing for testosterone misuse independent of an athlete's genotype and individual metabolism . Approaches being investigated include:

  • Administration of deuterium-labeled testosterone to identify metabolites tagged by deuterium atoms unambiguously using hydrogen isotope ratio mass spectrometry

  • Quantification and identification of analytes of interest using high-resolution and high-accuracy mass spectrometry

Additional areas for future research include:

  • Development of system-based pharmacokinetic models (PBPK) to describe the fate of testosterone and its metabolites

  • Prediction of drug-induced alterations of testosterone disposition by inhibitors and inducers of efflux transporters

  • Investigation of effects of genetic polymorphisms of efflux transporters on testosterone homeostasis

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